![molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3](/img/structure/B55132.png)

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Übersicht

Beschreibung

"8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one" belongs to the class of compounds known as benzo[b]azepines, which are of interest due to their complex molecular structures and potential for various chemical reactions and applications. These compounds are investigated for their synthesis methods, molecular structure, and chemical and physical properties.

Synthesis Analysis

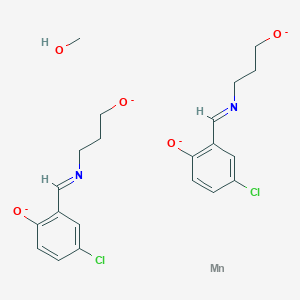

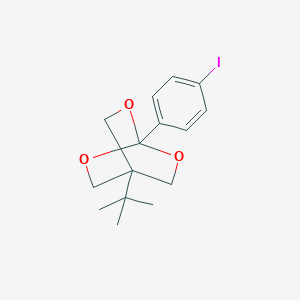

The synthesis of related benzo[b]azepine derivatives has been explored through various methods, including reductive cleavage of bridged N-O bonds and intramolecular cyclization techniques. For example, derivatives have been prepared via the reductive cleavage of the corresponding 1,4-epoxytetrahydro-1-benzazepines, leading to compounds with specific crystalline structures (Macías et al., 2011).

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structures of benzo[b]azepine derivatives, revealing their crystallization systems and refined unit-cell parameters. These analyses highlight the diversity in molecular conformations and crystalline structures within this class of compounds, underscoring the complexity and variability of their molecular frameworks (Macías et al., 2011).

Chemical Reactions and Properties

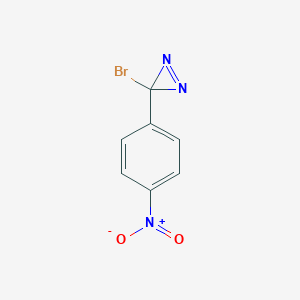

Benzo[b]azepines undergo various chemical reactions, including condensation reactions, intramolecular Friedel-Crafts alkylation, and palladium-catalyzed intramolecular syn-oxypalladation/olefin insertion/sp2-C-H bond activation cascade. These reactions facilitate the synthesis of diverse derivatives and highlight the reactivity of the benzo[b]azepine core (Karuppasamy et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

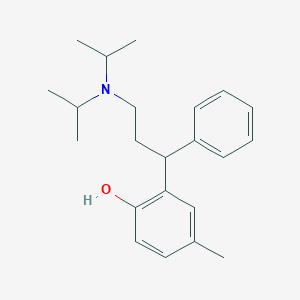

The synthesis and utility of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within the realm of organic chemistry have been explored, particularly in the development of heterocyclic compounds. Ibrahim (2011) discusses the synthetic routes for benzimidazoles, quinoxalines, and benzo[diazepines, highlighting the compound's role in the formation of these chemically and pharmacologically significant structures. The review emphasizes its contribution to the creation of new molecules with potential therapeutic uses, demonstrating its versatility as a building block in chemical syntheses (Ibrahim, 2011).

Biological Activities

The compound has also been evaluated for its biological activities, contributing to the development of new therapeutic agents. Kawase et al. (2000) investigated the structure-activity relationships of 3-benzazepines, finding that certain derivatives were cytotoxic to human promyelotic leukemia HL-60 cells, indicating potential anticancer properties. These findings underscore the compound's relevance in medicinal chemistry, particularly in the search for new cancer treatments (Kawase, Saito, & Motohashi, 2000).

Kaur et al. (2021) further elaborate on the pharmacological significance of seven-membered heterocyclic compounds, including azepine derivatives, underscoring their potential in treating various diseases. This review positions 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within a broader category of compounds with significant therapeutic potential, highlighting ongoing research needs in biological applications (Kaur, Garg, Malhi, & Sohal, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAYCHCHFQVJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=C(C=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440712 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |

CAS RN |

116815-03-3 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)